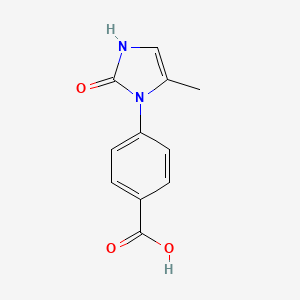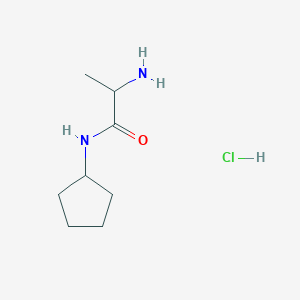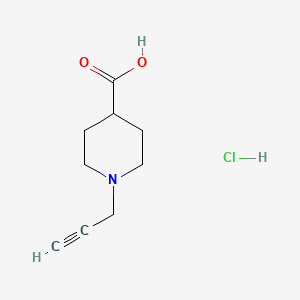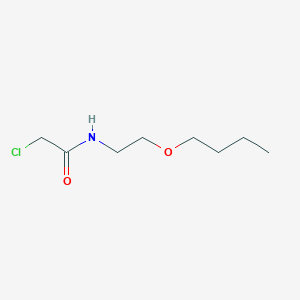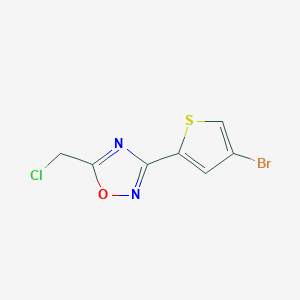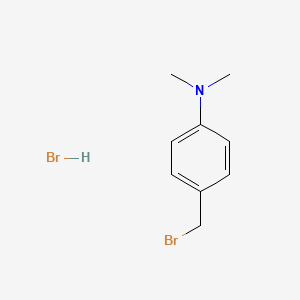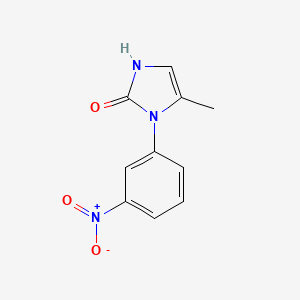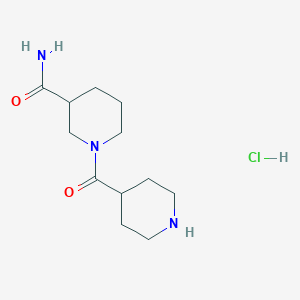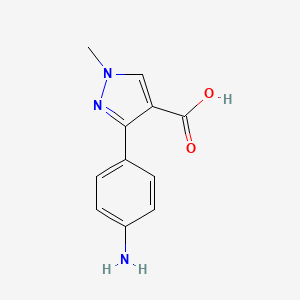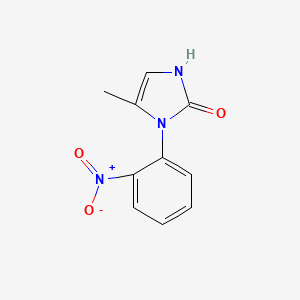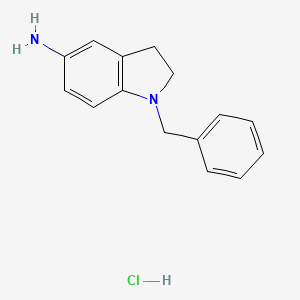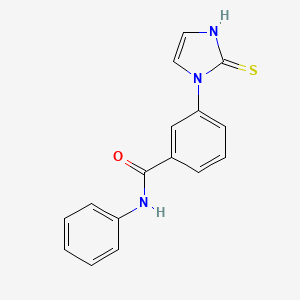
N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Descripción general
Descripción
“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” consists of 16 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a solid compound that should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity
- The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides have been investigated. Compounds in this class have shown potency in in vitro assays, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Antimicrobial and Antiproliferative Studies
- Research on 2-phenyl-4-(aminomethyl)imidazoles, as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics, revealed their binding affinity in cloned dopamine D2 receptor preparations, suggesting potential antipsychotic properties (Thurkauf et al., 1995).
- The synthesis, characterization, and evaluation of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives for their in vitro antioxidant and antibacterial activities against Staphylococcus aureus highlighted potential applications in antimicrobial treatments (Karanth et al., 2019).
- A series of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and screened for their in vitro antibacterial, antifungal, and antiproliferative activities, indicating their potential as novel agents in antimicrobial and cancer therapies (Kumar et al., 2012).
Antimicrobial Agents Synthesis
- Research on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents revealed that some synthesized molecules exhibited potent activities against pathogenic strains, suggesting their potential as novel antimicrobial compounds (Bikobo et al., 2017).
Propiedades
IUPAC Name |
N-phenyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(18-13-6-2-1-3-7-13)12-5-4-8-14(11-12)19-10-9-17-16(19)21/h1-11H,(H,17,21)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVGVOCKHNAJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



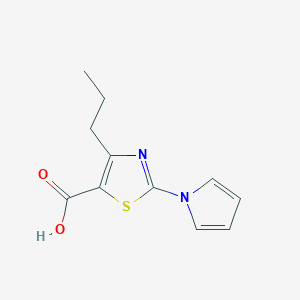
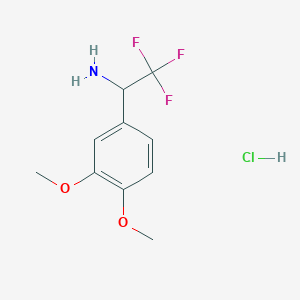
![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
